

"Exatecan intermediate 12" CAS number and molecular weight

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Compound of Interest

Compound Name: Exatecan intermediate 12

Cat. No.: B7819549

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In-Depth Technical Guide: Exatecan Intermediate 12

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exatecan, a potent hexacyclic analogue of camptothecin, is a cornerstone in the development of next-generation antibody-drug conjugates (ADCs) due to its significant antitumor activity as a topoisomerase I inhibitor. The synthesis of this complex molecule is a multi-step process, heavily reliant on the efficient production of key chiral intermediates. This technical guide provides a comprehensive overview of "Exatecan intermediate 12," a crucial building block in the synthesis of Exatecan. This document details its chemical properties, synthesis, and its role in the broader context of Exatecan production, supported by experimental protocols and pathway visualizations.

Core Data Presentation

Quantitative data for **Exatecan intermediate 12** and the parent compound, Exatecan, are summarized below for easy reference and comparison.



Parameter	Value	Reference
Chemical Name	(S)-4-ethyl-4-hydroxy-1,4,7,8- tetrahydro-3H,10H- spiro[pyrano[3,4-f]indolizine- 6,2'-[1][2]dioxolane]-3,10-dione	[3][4][5][6]
CAS Number	110351-93-4	[3][4][5][6][7][8][9][10][11]
Molecular Formula	C15H17NO6	[3][4][5][6][8][9][10]
Molecular Weight	307.30 g/mol	[3][4][5][6][8][9][10]

Compound	IC50 (Topoisomerase I Inhibition)	Cell Line	Reference
Exatecan	2.2 μM (0.975 μg/mL)	Not specified	[8][12]
Exatecan	Sub-nanomolar range	SK-BR-3 and MDA- MB-468	[13]

ADC	IC50 (In Vitro Cytotoxicity)	Cell Line (HER2 Status)	Reference
IgG(8)-EXA	0.41 ± 0.05 nM	SK-BR-3 (High)	[13]
Mb(4)-EXA	9.36 ± 0.62 nM	SK-BR-3 (High)	[13]
Db(4)-EXA	14.69 ± 6.57 nM	SK-BR-3 (High)	[13]
T-DXd	0.04 ± 0.01 nM	SK-BR-3 (High)	[13]

Experimental Protocols

The synthesis of Exatecan and its intermediates is a complex process. Below are detailed methodologies for key transformations.

Synthesis of a Key Tricyclic Lactone Intermediate



A critical step in the synthesis of Exatecan is the formation of the chiral tricyclic lactone. While a specific protocol for "**Exatecan intermediate 12**" is not publicly detailed, the synthesis of the closely related and often-used intermediate, (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, provides a foundational understanding. "**Exatecan intermediate 12**" is a protected form of this trione.

Objective: To synthesize the key chiral lactone intermediate.

Starting Material: A suitable precursor, such as compound (Formula 4) as described in some literature.[3]

Procedure:

- 4.3 g (100 mmol) of the starting material is dissolved in 200 ml of dichloromethane.[3]
- 200 ml of 2M sulfuric acid is added to the solution.[3]
- The mixture is stirred at room temperature for 2 hours.[3]
- The organic layer is separated, washed with saturated brine, and then dried.
- · Dichloromethane is recovered to dryness.
- The resulting solid is recrystallized from isopropanol to yield the S-tricyclic lactone.

General Protocol for Cell Viability (Cytotoxicity) Assay

This assay is crucial for determining the efficacy of Exatecan and its derivatives.

Methodology:

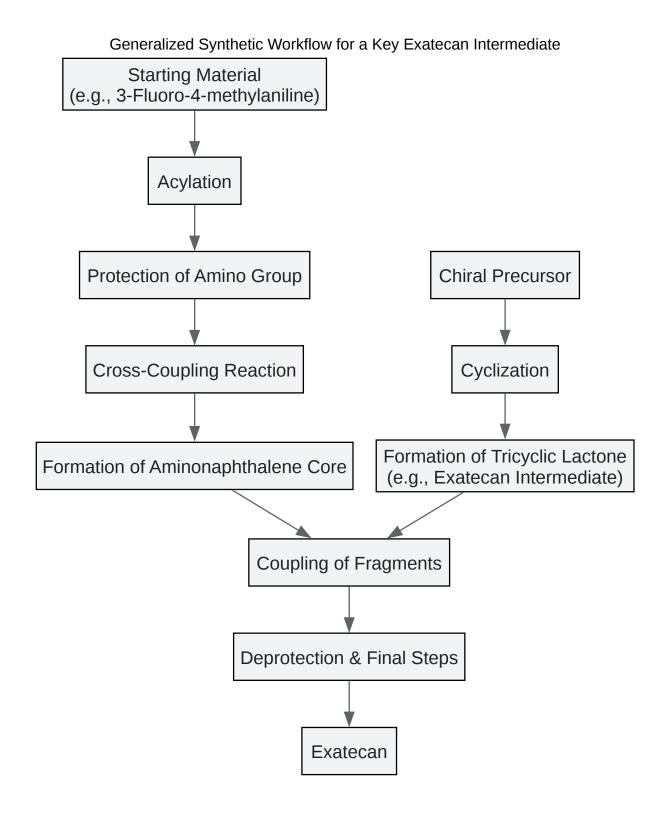
- Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[4]
- Drug Treatment: The cells are treated with a range of concentrations of the test compound (e.g., Exatecan) for a specified period, typically 72 hours.[4]



- Viability Assessment: Cell viability is determined using a commercially available assay, such
 as one that measures ATP levels, which indicates the presence of metabolically active cells.
 [4]
- Data Analysis: The signal (e.g., luminescence) is measured using a microplate reader. The results are typically expressed as the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition).[4]

Mandatory Visualizations Synthetic Workflow for a Key Exatecan Intermediate



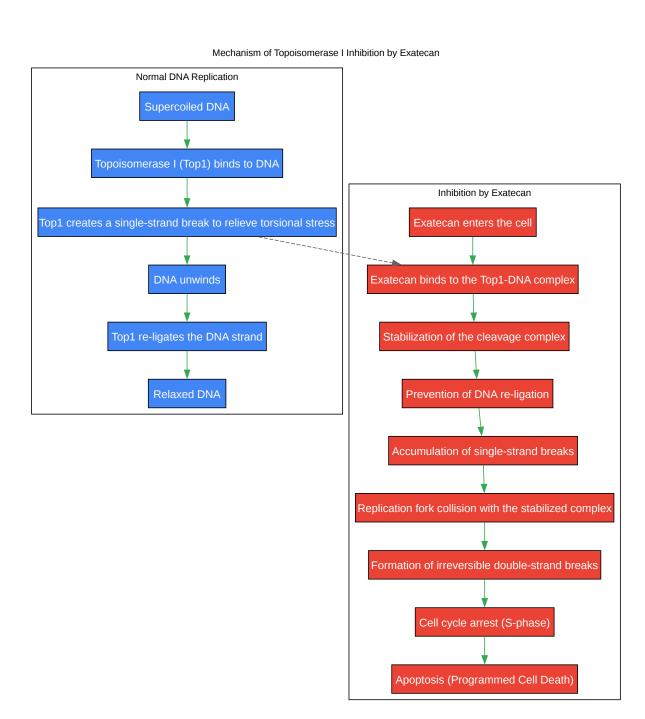


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Caption: A generalized workflow for the synthesis of Exatecan.



Signaling Pathway of Topoisomerase I Inhibition by Exatecan





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Caption: Mechanism of Topoisomerase I inhibition by Exatecan.

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